molecular formula C15H12O4 B1438774 2-(3-Formylphenoxymethyl)benzoic acid CAS No. 1154270-79-7

2-(3-Formylphenoxymethyl)benzoic acid

Cat. No.: B1438774
CAS No.: 1154270-79-7
M. Wt: 256.25 g/mol
InChI Key: XYWDRAMPZDRXCG-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxymethyl)benzoic acid is an organic compound that features both a formyl group and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenoxymethyl)benzoic acid typically involves the reaction of 3-formylphenol with a benzoic acid derivative. One common method includes the use of a coupling reaction, where 3-formylphenol is reacted with a benzoic acid derivative in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. Catalysts such as palladium or copper complexes are often employed to facilitate the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenoxymethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Formylphenoxymethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Formylphenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid moiety.

    4-Formylphenylboronic acid: Another structural analog with the formyl group in a different position.

    2-Methyl-3-methoxybenzoic acid: Contains a methoxy group instead of a formyl group

Uniqueness

2-(3-Formylphenoxymethyl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which allows it to participate in a diverse range of chemical reactions and applications. Its structural features enable it to act as a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

2-[(3-formylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-11-4-3-6-13(8-11)19-10-12-5-1-2-7-14(12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWDRAMPZDRXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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